gamma-Glutamylornithine
Overview
Description
Gamma-Glutamylornithine is a compound that belongs to the family of gamma-glutamyl compounds. These compounds are characterized by the presence of a gamma-glutamyl bond, which is an amide linkage between the gamma-carboxyl group of glutamate and an amino group of another molecule, in this case, ornithine. This compound is involved in various biochemical processes and has significant implications in both health and disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Glutamylornithine can be synthesized through enzymatic reactions involving gamma-glutamyl transferases. These enzymes catalyze the transfer of the gamma-glutamyl group from glutathione to ornithine, forming this compound. The reaction typically occurs under physiological conditions, with optimal pH and temperature being crucial for enzyme activity .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Microorganisms such as Corynebacterium glutamicum are genetically engineered to overproduce gamma-glutamyl transferases, which then catalyze the formation of this compound from glutamate and ornithine. This method is environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Gamma-Glutamylornithine undergoes various chemical reactions, including:
Hydrolysis: The gamma-glutamyl bond can be hydrolyzed by gamma-glutamyl transpeptidases, releasing glutamate and ornithine.
Transpeptidation: The gamma-glutamyl group can be transferred to other amino acids or peptides, forming new gamma-glutamyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include gamma-glutamyl transferases and gamma-glutamyl transpeptidases. The reactions typically occur under mild conditions, with physiological pH and temperature being optimal .
Major Products
The major products formed from these reactions include glutamate, ornithine, and various gamma-glutamyl peptides .
Scientific Research Applications
Gamma-Glutamylornithine has a wide range of scientific research applications:
Mechanism of Action
Gamma-Glutamylornithine exerts its effects primarily through its involvement in the gamma-glutamyl cycle. This cycle is crucial for maintaining cellular redox homeostasis and detoxifying xenobiotics. This compound is formed by the action of gamma-glutamyl transferases, which transfer the gamma-glutamyl group from glutathione to ornithine. The resulting compound can then undergo further reactions, such as hydrolysis or transpeptidation, to release glutamate and ornithine or form new gamma-glutamyl compounds .
Comparison with Similar Compounds
Gamma-Glutamylornithine is similar to other gamma-glutamyl compounds, such as gamma-glutamylcysteine and gamma-glutamyltaurine. it is unique in its specific role in nitrogen metabolism and polyamine biosynthesis . Other similar compounds include:
Gamma-Glutamylcysteine: Involved in glutathione biosynthesis and has antioxidant properties.
Gamma-Glutamyltaurine: Known for its immunostimulatory activities.
This compound stands out due to its specific involvement in the biosynthesis of polyamines and its potential therapeutic applications in liver diseases and wound healing .
Properties
CAS No. |
56523-61-6 |
---|---|
Molecular Formula |
C10H19N3O5 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(1S)-4-amino-1-carboxybutyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H19N3O5/c11-5-1-2-7(10(17)18)13-8(14)4-3-6(12)9(15)16/h6-7H,1-5,11-12H2,(H,13,14)(H,15,16)(H,17,18)/t6-,7-/m0/s1 |
InChI Key |
BBAYFIRFVORJLJ-BQBZGAKWSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)CN |
SMILES |
C(CC(C(=O)O)NC(=O)C(CCC(=O)O)N)CN |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)CCC(C(=O)O)N)CN |
Appearance |
Solid powder |
melting_point |
209°C |
56523-61-6 | |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
gamma-Glutamylornithine; gamma-Glu-orn; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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